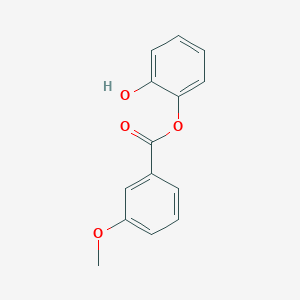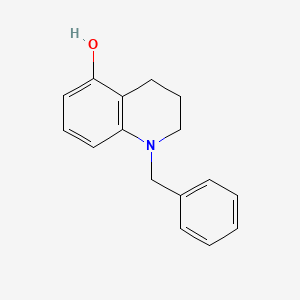
1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol is a synthetic organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline core with a benzyl group attached to the nitrogen atom and a hydroxyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol can be synthesized through several methods. One common approach involves the reduction of 1-Benzyl-1,2,3,4-tetrahydroquinoline-5-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding quinoline derivative. This method is preferred due to its scalability and efficiency. The reaction is conducted in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to the corresponding amine using strong reducing agents.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: 1-Benzyl-1,2,3,4-tetrahydroquinoline-5-one.
Reduction: 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-amine.
Substitution: Various substituted tetrahydroquinolines depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases and as an antimicrobial agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, which may contribute to its neuroprotective effects. Additionally, it can inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroquinolin-5-ol can be compared with other similar compounds such as:
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at the 5th position.
1-Benzyl-1,2,3,4-tetrahydroquinoline-5-one: The ketone analog of the compound.
1-Benzyl-1,2,3,4-tetrahydroquinolin-5-amine: The amine analog of the compound.
The presence of the hydroxyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-benzyl-3,4-dihydro-2H-quinolin-5-ol |
InChI |
InChI=1S/C16H17NO/c18-16-10-4-9-15-14(16)8-5-11-17(15)12-13-6-2-1-3-7-13/h1-4,6-7,9-10,18H,5,8,11-12H2 |
InChI Key |
WZSUMUYFXYWNPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2O)N(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-](/img/structure/B11871783.png)

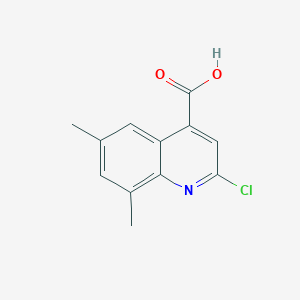
![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11871797.png)

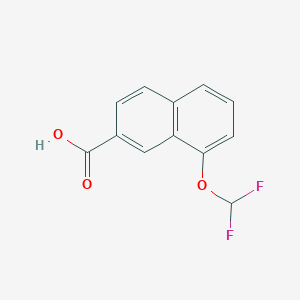
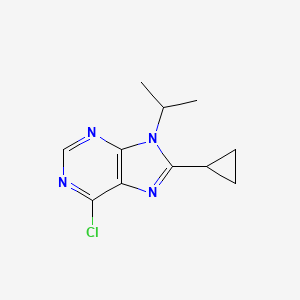
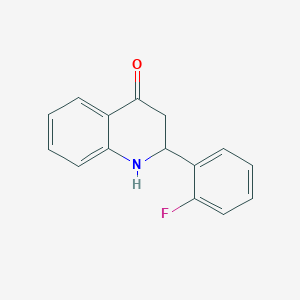
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)


![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871845.png)
